molecular formula C25H22O8 B2963141 Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 896035-71-5

Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

Cat. No. B2963141
CAS RN: 896035-71-5
M. Wt: 450.443
InChI Key: MZRMKKLPOAFOLE-UHFFFAOYSA-N
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Description

Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate, also known as MEEOCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MEEOCA is a derivative of coumarin, a natural compound found in many plants.

Scientific Research Applications

Synthesis and Biological Activity

  • Research on the synthesis and antimicrobial activity of thiazole substituted coumarins provides a methodology for creating compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, showcasing a synthetic pathway that might be applicable to related compounds (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).

Structural Analysis

  • A study on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate reveals detailed structural analysis that could be analogous to examining the crystal structure of complex organic compounds, potentially guiding the analysis of Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate (Li, Liu, Zhu, Chen, & Sun, 2015).

Catalysis and Activation

  • The activation of methyl acetate on Pd(111) surfaces and its implications for catalysis could offer insights into the catalytic potential and reaction mechanisms of similar ester compounds, possibly informing the research on Methylethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate (Xu & Xu, 2010).

properties

IUPAC Name

propan-2-yl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O8/c1-4-29-20-7-5-6-15-10-19(25(28)33-24(15)20)18-12-22(26)32-21-11-16(8-9-17(18)21)30-13-23(27)31-14(2)3/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRMKKLPOAFOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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